(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to unique chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions, often using starting materials like alkenes or alkynes.
Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the difluoromethyl group or the cyclobutane ring, potentially leading to the formation of partially or fully reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine or difluoromethyl groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted cyclobutanes, amines, and difluoromethyl derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Ring Strain: Its unique ring structure makes it a subject of interest in the study of ring strain and its effects on chemical reactivity.
Biology and Medicine:
Biological Probes: May be used in the development of probes for studying biological processes.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The difluoromethyl group could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Cyclobutane Derivatives: Other cyclobutane derivatives with different substituents.
Difluoromethyl Compounds: Compounds containing the difluoromethyl group but with different core structures.
Amines: Other amine-containing compounds with similar molecular weights and structures.
Uniqueness: The uniqueness of (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride lies in its combination of a strained cyclobutane ring, a difluoromethyl group, and an amine group
Properties
CAS No. |
2694745-17-8 |
---|---|
Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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